N-(4-methoxyphenyl)-2-[(2Z)-4-oxo-2-[(phenylsulfonyl)imino]-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide
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Description
N-(4-methoxyphenyl)-2-[(2Z)-4-oxo-2-[(phenylsulfonyl)imino]-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure suggests that it may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[(2Z)-4-oxo-2-[(phenylsulfonyl)imino]-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo carbonyl compound under basic conditions.
Introduction of Phenylsulfonyl Group: This step may involve the reaction of the thiazolidinone intermediate with a phenylsulfonyl chloride in the presence of a base.
Addition of Methoxyphenyl Group: The final step could involve the acylation of the intermediate with 4-methoxyphenyl acetic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above
Properties
Molecular Formula |
C21H21N3O5S2 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[(2Z)-2-(benzenesulfonylimino)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H21N3O5S2/c1-3-13-24-20(26)18(14-19(25)22-15-9-11-16(29-2)12-10-15)30-21(24)23-31(27,28)17-7-5-4-6-8-17/h3-12,18H,1,13-14H2,2H3,(H,22,25)/b23-21- |
InChI Key |
DRYLCWJCXFSKRV-LNVKXUELSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(/C(=N/S(=O)(=O)C3=CC=CC=C3)/S2)CC=C |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NS(=O)(=O)C3=CC=CC=C3)S2)CC=C |
Origin of Product |
United States |
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